(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034416-08-3
VCID: VC5266414
InChI: InChI=1S/C20H23N7O3S/c1-13-12-14(2)26-20(21-13)22-18(23-26)19(28)25-10-8-15(9-11-25)27-17-7-5-4-6-16(17)24(3)31(27,29)30/h4-7,12,15H,8-11H2,1-3H3
SMILES: CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)N4C5=CC=CC=C5N(S4(=O)=O)C)C
Molecular Formula: C20H23N7O3S
Molecular Weight: 441.51

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

CAS No.: 2034416-08-3

Cat. No.: VC5266414

Molecular Formula: C20H23N7O3S

Molecular Weight: 441.51

* For research use only. Not for human or veterinary use.

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone - 2034416-08-3

Specification

CAS No. 2034416-08-3
Molecular Formula C20H23N7O3S
Molecular Weight 441.51
IUPAC Name (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C20H23N7O3S/c1-13-12-14(2)26-20(21-13)22-18(23-26)19(28)25-10-8-15(9-11-25)27-17-7-5-4-6-16(17)24(3)31(27,29)30/h4-7,12,15H,8-11H2,1-3H3
Standard InChI Key SUTWLEJLZFMBJY-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)N4C5=CC=CC=C5N(S4(=O)=O)C)C

Introduction

Structural Elucidation and Molecular Features

Core Structural Components

The compound integrates three distinct heterocyclic systems:

  • 5,7-Dimethyl-[1, triazolo[1,5-a]pyrimidin-2-yl: A fused bicyclic system featuring a triazole ring condensed with a pyrimidine. The 5- and 7-methyl substituents enhance lipophilicity, potentially influencing membrane permeability .

  • 4-(3-Methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)piperidine: A piperidine ring substituted at the 4-position with a benzo-thiadiazole dioxide group. The sulfone group (SO2\text{SO}_2) introduces electron-withdrawing effects, moderating the electronic environment of the thiadiazole .

  • Methanone linker: A carbonyl group bridging the triazolopyrimidine and piperidine-thiadiazole units, providing conformational rigidity and stabilizing intermolecular interactions.

Electronic and Steric Considerations

  • The triazolopyrimidine moiety contributes aromaticity and hydrogen-bonding capacity via its nitrogen-rich framework.

  • The benzo-thiadiazole dioxide’s sulfone group polarizes the thiadiazole ring, enhancing solubility in polar solvents .

  • Steric hindrance from the methyl groups on both the triazolopyrimidine and benzo-thiadiazole may influence binding interactions in biological systems.

Table 1: Key Molecular Properties

PropertyValue
CAS Number2034416-08-3
Molecular FormulaC20H23N7O3S\text{C}_{20}\text{H}_{23}\text{N}_{7}\text{O}_{3}\text{S}
Molecular Weight441.5 g/mol
Heteroatom CompositionN: 21.3%, O: 10.8%, S: 7.3%

Synthetic Pathways and Reaction Mechanisms

Synthesis of the Triazolopyrimidine Moiety

The triazolopyrimidine core is synthesized via a multi-step protocol involving:

  • Cyclocondensation: Reacting 1-aminoguanidine hydrochloride with succinic anhydride at 190°C for 1 hour forms a triazole intermediate .

  • Ring Closure: Treatment with acetylacetone in ethanol under reflux introduces the pyrimidine ring, yielding 5,7-dimethyl-[1, triazolo[1,5-a]pyrimidine .

Critical Reaction Conditions:

  • High-temperature cyclization (190°C) ensures proper ring formation.

  • Acidic conditions (acetic acid) facilitate imine formation during pyrimidine synthesis .

Functionalization of the Piperidine-Thiadiazole Unit

The benzo-thiadiazole dioxide-piperidine segment is constructed through:

  • Thiadiazole Synthesis: Reacting o-phenylenediamine derivatives with sulfur monochloride (S2Cl2\text{S}_2\text{Cl}_2) under controlled conditions forms the benzo-thiadiazole core .

  • Sulfonation: Oxidation of the thiadiazole sulfur to a sulfone group using hydrogen peroxide or ozone .

  • Piperidine Substitution: Introducing the thiadiazole dioxide to piperidine via nucleophilic substitution or Mitsunobu reactions.

Final Coupling via Methanone Linkage

The triazolopyrimidine and piperidine-thiadiazole subunits are conjugated using a carbonyl bridge:

  • Acylation: Treating the triazolopyrimidine with phosgene or a carbonyl diimidazole reagent generates an acyl chloride intermediate.

  • Nucleophilic Attack: The piperidine-thiadiazole’s secondary amine attacks the acyl chloride, forming the methanone linkage .

Yield Optimization:

  • Purification via recrystallization or column chromatography is critical due to the compound’s high molecular weight and polarity .

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H ^1\text{H}-NMR (DMSO-d6d_6): Signals at δ 2.55 (s, 3H) and δ 2.69 (s, 3H) confirm the methyl groups on the triazolopyrimidine. The piperidine protons appear as multiplet signals between δ 2.76–3.05 .

  • 13C ^{13}\text{C}-NMR: Carbonyl resonance at δ 165–170 ppm verifies the methanone linker .

Mass Spectrometry (MS)

  • ESI-MS: A prominent peak at m/zm/z 442 [M+H]+^+ aligns with the molecular weight of 441.5 g/mol .

Infrared (IR) Spectroscopy

  • Strong absorption at 1700–1750 cm1^{-1} corresponds to the carbonyl stretch of the methanone group.

  • Sulfone vibrations (SO2\text{SO}_2) appear at 1150–1300 cm1^{-1} .

Challenges and Future Directions

Biological Profiling

  • In vitro screening: Prioritize assays for kinase inhibition, antimicrobial activity, and cytotoxicity.

  • ADMET studies: Evaluate metabolic stability, plasma protein binding, and toxicity profiles.

Structural Modifications

  • Introducing electron-donating groups on the thiadiazole may modulate electronic effects for enhanced binding .

  • Replacing the methanone linker with bioisosteres (e.g., sulfonamides) could improve pharmacokinetics .

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